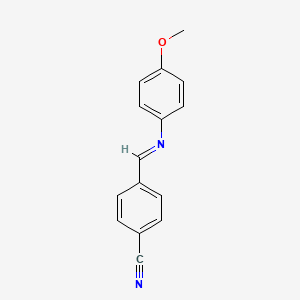

p-Cyanobenzal-p-anisidine

Vue d'ensemble

Description

P-Cyanobenzal-p-anisidine, also known as 4-cyano-4'-methoxybenzylidene aniline, is an organic compound that belongs to the family of Schiff bases. This compound is widely used in scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Electro-Optical Properties

- Nematic Liquid-Crystal Compounds : p-Cyanobenzal-p-anisidine exhibits distinctive electro-optical properties when used in nematic liquid-crystal compounds. This makes it valuable for applications in liquid crystal displays (LCDs) and other electro-optical devices (Ohtsuka & Tsukamoto, 1971).

Transition Heats and Temperatures

- Mesophase Formation : The compound plays a role in forming mesophases or liquid crystals, which are crucial in the development of advanced materials and technologies. Its transition heats and temperatures have been explored to understand its thermodynamic properties better (Barrall, Porter, & Johnson, 1968).

Spectroscopic Characterization

- Biofield Energy Treatment Effects : Studies have been conducted to evaluate the impact of biofield energy treatment on the physicochemical and spectroscopic properties of p-anisidine, which is a related compound. These studies help in understanding the physical and thermal behavior of such compounds under different conditions (Trivedi et al., 2015).

Magnetic Resonance in Nematic Liquid Crystals

- Proton Magnetic Resonance : Investigations into the proton magnetic resonance of nematic liquid crystals containing p-Cyanobenzal-p-anisidine provide insights into their molecular behavior, which is critical for designing advanced liquid crystal materials (Avadhanlu & Murty, 1973).

Synthesis Applications

- Precursor for Firefly-luciferin : p-Cyanobenzal-p-anisidine is utilized in the synthesis of important compounds such as Firefly-luciferin precursors, demonstrating its role in innovative material and natural product synthesis (Würfel, Weiss, Beckert, & Güther, 2012).

Schiff Bases Hydrolysis

- Controlled Release via Schiff Bases : Research on the hydrolysis of Schiff bases involving p-anisidine aims to study controlled release mechanisms, which are vital in pharmaceutical and chemical industries (Moulay et al., 2023).

Orientations Futures

: Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(31), 7202-7210. DOI:10.1039/D1OB00871D : Conventional Analytical Methods to Assess Lipid Oxidation. In: Decker E., Elias R., McClements D. (eds) Oxidation in Foods and Beverages and Antioxidant Applications. Springer, Cham. DOI:10.1007/978-3-319-54196-9_1 : p-Anisidine. (n.d.). In Wikipedia. Link

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)iminomethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-15-8-6-14(7-9-15)17-11-13-4-2-12(10-16)3-5-13/h2-9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVSTYQWCPHCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293509 | |

| Record name | p-Cyanobenzal-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Cyanobenzal-p-anisidine | |

CAS RN |

20256-89-7 | |

| Record name | p-Cyanobenzal-p-anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cyanobenzal-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

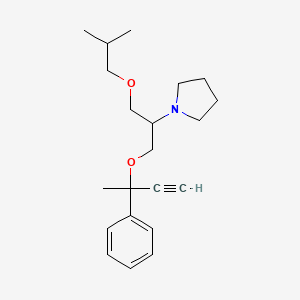

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1614480.png)

![6,7-Dihydro-5h-benzo[c]carbazole](/img/structure/B1614483.png)